molecular formula C16H23FN2O2 B1359296 tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate CAS No. 679409-18-8

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate

Cat. No.: B1359296
CAS No.: 679409-18-8
M. Wt: 294.36 g/mol
InChI Key: ZJWJLMVMSWQJEG-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.

Scientific Research Applications

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and pain management.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Future Directions

Given its role as a precursor in the synthesis of fentanyl, this compound is of significant interest in the context of drug enforcement and regulation . Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to more risk and costs for traffickers involved in sourcing these chemicals for their illicit business .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity compared to other similar compounds.
  • The tert-butyl group in all these compounds provides steric hindrance, influencing their reactivity and stability.
  • The piperidine ring is a common feature, contributing to the structural framework and biological activity of these compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWJLMVMSWQJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630935
Record name tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679409-18-8
Record name tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium triacetoxyborohydride (NaBH(OAc)3 74 g, 0.35 mol) was added to a stirred solution of 1,1-Dimethylethyl 4-oxo-1-piperidinecarboxylate (50 g, 0.25 mol) and 3-Fluoroaniline (24 ml, 0.25 mol) in isopropyl acetate (1-PrOAc, 500 ml) and the slurry stirred overnight.
Quantity
74 g
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reactant
Reaction Step One
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50 g
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reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (1.91 g, 9.53 mmol), 3-fluoroaniline (1.06, 9.53 mmol) and acetic acid (0.55 ml, 9.53 mmol) in 1,2-DCE (50 ml) was stirred at room temperature overnight. Sodium tri(acetoxy)borohydride (2.82 g, 13.3 mmol) was then added, stirred for 8 hrs and then allowed to stand at room temperature. The reaction mixture was diluted with DCM and washed with NaHCO3 solution, dried over MgSO4 and then concentrated to give the product which was purified by column chromatography. Elution with 0-40% EtOAc/pentane gave the title compound as a white solid (2.3 g). δH (CDCl3, 250 MHz) 7.08 (1H, q), 6.35 (3H, m), 4.04 (1H, br s), 3.65 (1H, br s), 3.38 (1H, m), 2.92 (2H, m), 2.02 (2H, m), 1.47 (9H, s), 1.34 (2H, m).
Quantity
1.91 g
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reactant
Reaction Step One
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9.53 mmol
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reactant
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0.55 mL
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reactant
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50 mL
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solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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